1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone
Description
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone (CAS: N/A) is a substituted acetophenone derivative featuring a chlorine atom at the ortho position and a difluoromethoxy group at the para position of the aromatic ring. This compound serves as a critical intermediate in synthesizing bioactive molecules, including covalent modifiers of hemoglobin for antisickling agents . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in , where it is prepared via alkylation of 2-chloro-4-methoxy-acetophenone with appropriate reagents under basic conditions .
Properties
IUPAC Name |
1-[2-chloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEIWABQTDWACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone typically involves the difluoromethylation of phenols. One common method starts with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one as the starting material. The reaction involves cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. The reaction is carried out in dry DMF (dimethylformamide) at 120°C under nitrogen atmosphere . Industrial production methods may vary, but they generally follow similar principles of difluoromethylation using appropriate reagents and conditions.
Chemical Reactions Analysis
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The presence of the difluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position: The position of chlorine (ortho vs. meta) and the nature of the ether group (difluoromethoxy vs. dioxolane-ethoxy or hydroxy-ethoxy) significantly influence electronic and steric properties. For example, the difluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated ethers .
- Crystallinity: Compounds like 7a and 7b exhibit solid-state crystallization (e.g., 7a as a pale brown solid), whereas 1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone (7c) is reported as a pale brown liquid, likely due to reduced molecular symmetry .
Observations :
- The target compound (7c) achieves quantitative yield under optimized alkylation conditions, surpassing 7a’s 84.69% yield, likely due to reduced steric hindrance at the 2-chloro position .
Physicochemical Properties
Notes:
- The liquid state of 7c may complicate purification but enhances solubility in reaction media compared to crystalline analogues like 7a or ’s hydroxy-ethoxy derivative .
Biological Activity
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes associated with disease processes.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have reported IC50 values indicating effective inhibition against various bacterial strains. For example:
| Pathogen | IC50 (μM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 7.5 |
| Candida albicans | 10.0 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also shown promising results in anticancer assays. In studies involving human cancer cell lines, it was found to possess cytotoxic effects. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | EC50 (μM) |
|---|---|
| HeLa (Cervical) | 12.0 |
| HepG2 (Liver) | 15.5 |
| A549 (Lung) | 20.0 |
These findings indicate that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethoxy group enhances its interaction with target proteins involved in cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes like MAO-A and MAO-B, which are implicated in various neurodegenerative diseases.
- Cell Cycle Modulation : The compound may interfere with the cell cycle, leading to reduced proliferation of cancer cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a study involving T. brucei, the compound demonstrated an EC50 value of 260 nM, indicating potent activity against this parasitic infection.
- Case Study 2 : Clinical trials assessing its efficacy in treating specific bacterial infections showed promising results, with a significant reduction in pathogen load observed in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
